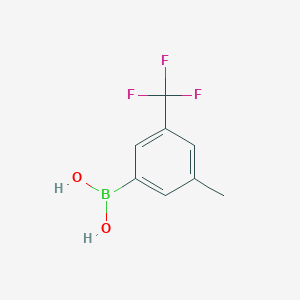

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

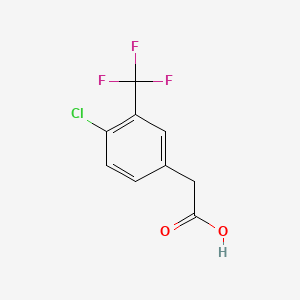

The synthesis of “(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” involves several steps. It is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It is also used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Molecular Structure Analysis

The molecular formula of “(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Chemical Reactions Analysis

“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is involved in various chemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It also participates in rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis

“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is a white to cream powder . It has a melting point of 175°C to 180°C .科研应用

Boron in Drug Discovery

Boron, due to its unique properties, has seen a steady increase in its incorporation into medicinal chemistry endeavors. The Food and Drug Administration (FDA) and Health Canada have approved five boronic acid drugs, indicating the potential of boronic acids in enhancing drug potency and improving pharmacokinetic profiles. This highlights the growing interest and potential of boronic acids, including (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, in drug discovery and development (Plescia & Moitessier, 2020).

Boron in Boron Neutron Capture Therapy (BNCT)

Boron compounds play a crucial role in BNCT, a cancer treatment modality. BNCT relies on the nuclear reaction between boron-10 and thermal neutrons, leading to high-energy particles that selectively destroy cancer cells containing boron. This treatment has been applied clinically for various cancers, showcasing the importance of boron compounds in therapeutic applications (Yanagië et al., 2008).

Boron in Flame Retardancy and Wood Preservation

Boron compounds are widely used for imparting flame retardancy and preservation properties to wood, especially for outdoor applications. The dual functionality of boron compounds, providing both fire resistance and protection against biodegradation, has been a focal point of research. This dual application is particularly relevant for materials exposed to outdoor environments, emphasizing the multifaceted utility of boron in material sciences (Marney & Russell, 2008).

Safety And Hazards

性质

IUPAC Name |

[3-methyl-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-6(8(10,11)12)4-7(3-5)9(13)14/h2-4,13-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLZUGHSZSVQMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395331 |

Source

|

| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid | |

CAS RN |

850411-13-1 |

Source

|

| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)